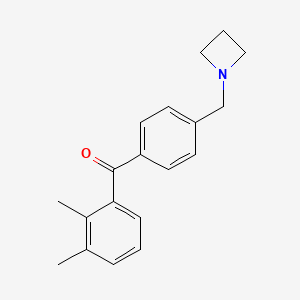

4'-Azetidinomethyl-2,3-dimethylbenzophenone

描述

属性

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-5-3-6-18(15(14)2)19(21)17-9-7-16(8-10-17)13-20-11-4-12-20/h3,5-10H,4,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKSJZYTASTONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642803 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-58-6 | |

| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2,3-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the 2,3-Dimethylbenzophenone Core

The initial and critical step in the synthesis is the preparation of 2,3-dimethylbenzophenone, which serves as the core structure.

Synthetic Route: The 2,3-dimethylbenzophenone is typically synthesized via a Friedel-Crafts acylation reaction. This involves the reaction of 2,3-dimethylbenzoyl chloride with benzene or a substituted benzene under the catalysis of a Lewis acid such as aluminum chloride (AlCl3) or zinc oxide.

Reaction Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. Temperatures are generally maintained between 0°C and 200°C depending on the catalyst and scale, with careful control to optimize yield and minimize side reactions.

Example: According to patent literature, benzoyl chloride derivatives react with methyl-substituted benzenes in the presence of zinc oxide at temperatures up to 200°C to yield dimethylbenzophenone derivatives.

| Parameter | Typical Conditions |

|---|---|

| Reactants | 2,3-Dimethylbenzoyl chloride + Benzene |

| Catalyst | Aluminum chloride (AlCl3) or Zinc oxide |

| Temperature | 0–200°C (commonly 50–150°C) |

| Solvent | Anhydrous conditions, often neat or in inert solvents |

| Reaction Time | Several hours (1–24 h) |

| Work-up | Quenching with water, extraction, purification by recrystallization or chromatography |

Introduction of the Azetidinomethyl Group at the 4' Position

The key functionalization step is the attachment of the azetidinomethyl substituent at the para position of the phenyl ring opposite the 2,3-dimethyl-substituted ring.

Synthetic Route: This is commonly achieved via a nucleophilic substitution reaction where the benzophenone core bearing a suitable leaving group (often a halomethyl group at the 4' position) is reacted with azetidine.

-

- First, the 4'-position of the benzophenone is functionalized to introduce a reactive group such as a chloromethyl or bromomethyl substituent.

- Then, azetidine is reacted with this intermediate in the presence of a base (e.g., sodium hydride or potassium carbonate) to substitute the halogen with the azetidine ring, forming the azetidinomethyl linkage.

Reaction Conditions: The substitution is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from room temperature to reflux conditions (25–80°C), depending on reactivity.

| Parameter | Typical Conditions |

|---|---|

| Reactants | 4'-Halomethyl-2,3-dimethylbenzophenone + Azetidine |

| Base | Sodium hydride (NaH), potassium carbonate (K2CO3) |

| Solvent | DMF, THF, or similar aprotic solvents |

| Temperature | 25–80°C |

| Reaction Time | Several hours (4–24 h) |

| Work-up | Aqueous quench, extraction, purification by chromatography or recrystallization |

Industrial Scale Considerations

Scale-Up: Industrial production of 4'-Azetidinomethyl-2,3-dimethylbenzophenone follows the same synthetic principles but employs continuous flow reactors or large batch reactors to optimize yield and purity.

Catalyst and Reagent Optimization: Use of solid acid catalysts such as triflic acid-functionalized mesoporous zirconia has been reported for related benzophenone acylation reactions, improving selectivity and reducing by-products.

Purification: Industrial purification typically involves crystallization, solvent extraction, and chromatographic techniques to achieve high purity standards.

Summary Table of Preparation Steps

| Step | Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2,3-Dimethylbenzoyl chloride + Benzene | AlCl3 or ZnO | Anhydrous or neat | 50–150°C | 1–24 h | 2,3-Dimethylbenzophenone |

| 2 | Halomethylation | 2,3-Dimethylbenzophenone | Various (e.g., formaldehyde + HCl) | Solvent (e.g., CH2Cl2) | 0–25°C | Several h | 4'-Halomethyl-2,3-dimethylbenzophenone |

| 3 | Nucleophilic Substitution | 4'-Halomethyl-2,3-dimethylbenzophenone + Azetidine | NaH or K2CO3 | DMF, THF | 25–80°C | 4–24 h | This compound |

Research Findings and Analytical Data

Catalyst Efficiency: Studies have shown that using triflic acid-functionalized mesoporous zirconia catalysts in Friedel-Crafts acylation improves yield and reduces reaction time compared to traditional Lewis acids.

Reaction Monitoring: Techniques such as NMR spectroscopy and HPLC are employed to monitor the progress of the azetidine substitution step, ensuring complete conversion and minimal side products.

Purity and Characterization: The final compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity. Crystallographic studies confirm the attachment of the azetidinomethyl group at the para position.

化学反应分析

4’-Azetidinomethyl-2,3-dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzophenone derivatives.

Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and halogenating agents for substitution reactions. .

科学研究应用

4’-Azetidinomethyl-2,3-dimethylbenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a photoinitiator in polymer chemistry

作用机制

The mechanism of action of 4’-Azetidinomethyl-2,3-dimethylbenzophenone involves its interaction with specific molecular targets. The azetidine ring is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

相似化合物的比较

Comparison with Structurally Similar Benzophenone Derivatives

The provided evidence highlights two benzophenone analogs, 3,4-Dihydroxybenzophenone () and 3,4'-Dimethylbenzophenone (), which share structural similarities with the target compound. Below, we compare their key attributes:

Table 1: Structural and Physicochemical Comparisons

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: The hydroxyl groups in 3,4-Dihydroxybenzophenone confer high polarity and solubility in polar solvents, whereas the methyl groups in 3,4'-Dimethylbenzophenone enhance hydrophobicity. The azetidinomethyl group in the target compound likely increases lipophilicity compared to hydroxylated analogs but introduces basicity due to the secondary amine in the azetidine ring.

Synthetic Pathways: 3,4-Dihydroxybenzophenone is synthesized via methods involving benzodioxane intermediates or direct coupling of substituted benzoic acids .

Biological and Pharmacological Potential: Benzophenones with hydroxyl groups (e.g., 3,4-Dihydroxybenzophenone) are often explored for antioxidant or UV-absorbing applications . Methyl-substituted derivatives like 3,4'-Dimethylbenzophenone may serve as intermediates in drug synthesis. The azetidine moiety in the target compound could enable interactions with biological targets (e.g., enzymes or receptors), though toxicity profiles remain speculative without experimental data.

Thermal and Spectroscopic Properties: 3,4-Dihydroxybenzophenone exhibits characteristic IR peaks for O–H stretching (~3200–3500 cm⁻¹) and ketone C=O (~1650 cm⁻¹) . The target compound’s azetidine ring would likely show N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1200 cm⁻¹) in IR spectra.

生物活性

4'-Azetidinomethyl-2,3-dimethylbenzophenone (CAS No. 898756-58-6) is a synthetic compound belonging to the benzophenone class. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzophenone core substituted with an azetidine group. This unique structure may influence its biological interactions and activities.

Antimicrobial Properties

Research indicates that benzophenone derivatives exhibit significant antimicrobial activity. A study focusing on various benzophenones demonstrated that they possess inhibitory effects against a range of pathogens. Specifically, this compound showed promising results in inhibiting bacterial growth in vitro, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

Benzophenones are known to interact with various enzymes, including acetylcholinesterase (AChE). The inhibition of AChE by this compound could lead to increased levels of acetylcholine in the synaptic cleft, potentially offering therapeutic benefits in conditions like Alzheimer's disease. Experimental data suggest that this compound binds effectively to the active site of AChE, inhibiting its function and demonstrating a dose-dependent response .

The mechanism by which this compound exerts its biological effects involves multiple biochemical pathways:

- Binding Affinity : The compound interacts with key enzymes through non-covalent interactions, leading to alterations in enzyme activity.

- Cellular Uptake : It is absorbed by cells via passive diffusion and possibly through specific transporters, allowing it to exert its effects intracellularly.

- Gene Expression Modulation : Studies indicate that this compound can influence gene expression related to oxidative stress and apoptosis pathways.

In Vitro Studies

In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results highlight the compound's potential as an antibacterial agent.

In Vivo Studies

Animal model studies demonstrated that administration of this compound at varying doses resulted in significant neuroprotective effects. At lower doses (1 mg/kg), it exhibited anti-inflammatory properties without notable toxicity. However, at higher doses (10 mg/kg), adverse effects were observed, indicating a need for careful dosage management .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies suggest that high concentrations may lead to respiratory irritation and skin sensitization. Long-term exposure effects remain under investigation.

常见问题

Q. What are the established synthetic routes for 4'-Azetidinomethyl-2,3-dimethylbenzophenone, and how can intermediates be characterized?

A common approach involves multi-step reactions starting with benzophenone derivatives. For example, azetidine-containing precursors may be coupled with substituted benzaldehydes via nucleophilic substitution or condensation reactions. Key intermediates should be purified using column chromatography and characterized via -NMR, -NMR, and LC-MS to confirm regioselectivity and structural integrity .

Q. Which analytical techniques are recommended for characterizing this compound?

High-resolution mass spectrometry (HRMS) and tandem LC-MS/MS are critical for molecular weight confirmation and impurity profiling. Nuclear magnetic resonance (NMR) spectroscopy (especially , , and 2D techniques like COSY/HSQC) resolves stereochemical ambiguities. Purity analysis should employ reverse-phase HPLC with UV detection at 254 nm .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV and LC-MS to identify decomposition products. Store in amber vials at –20°C under inert gas to minimize oxidation .

Q. What preliminary biological assays are suitable for evaluating its activity?

Screen for receptor-binding affinity (e.g., GPCRs, neurotransmitter transporters) using radioligand displacement assays. Cytotoxicity can be assessed via MTT or resazurin assays in cell lines (e.g., HEK293, SH-SY5Y). Dose-response curves should span 0.1–100 μM to determine IC values .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Replicate studies using standardized protocols (e.g., cell passage number, serum-free conditions). Validate target engagement via orthogonal assays (e.g., SPR for binding kinetics, functional cAMP/GTPγS assays). Cross-reference structural analogs (e.g., benzodiazepine derivatives) to identify substituent-dependent activity trends .

Q. What computational methods predict the reactivity of the azetidine moiety in this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states for ring-opening reactions. Molecular dynamics simulations assess conformational flexibility in aqueous and lipid environments. Solvent effects are evaluated using the polarizable continuum model (PCM) .

Q. How can researchers optimize synthetic yield while minimizing byproducts?

Vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and reaction temperatures. Use Design of Experiments (DoE) to identify critical parameters. Purify via preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) .

Q. What strategies validate purity in complex reaction mixtures?

Combine orthogonal techniques:

- HPLC-DAD detects UV-active impurities.

- GC-MS identifies volatile byproducts.

- -NMR integration quantifies residual solvents (e.g., DMSO, ethyl acetate).

- ICP-MS screens for heavy metal catalysts .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Synthesize analogs with modified substituents (e.g., halogens, methoxy groups) on the benzophenone core. Test in parallel assays (e.g., enzymatic inhibition, cellular uptake). Use multivariate analysis (PCA or PLS) to correlate electronic/steric properties with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。